molecular formula C21H16N2OS B5753259 N-(9H-fluoren-3-ylcarbamothioyl)benzamide

N-(9H-fluoren-3-ylcarbamothioyl)benzamide

Cat. No.: B5753259
M. Wt: 344.4 g/mol
InChI Key: VXUQGMLAONEGJP-UHFFFAOYSA-N
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Description

N-(9H-fluoren-3-ylcarbamothioyl)benzamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenyl group, a carbamothioyl group, and a benzamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-3-ylcarbamothioyl)benzamide typically involves the reaction of 9H-fluoren-3-ylamine with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{9H-fluoren-3-ylamine} + \text{benzoyl isothiocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-3-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or fluorenyl moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines. Substitution reactions can result in a variety of substituted benzamides or fluorenyl compounds.

Scientific Research Applications

N-(9H-fluoren-3-ylcarbamothioyl)benzamide has found applications in several areas of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

N-(9H-fluoren-3-ylcarbamothioyl)benzamide can be compared with other similar compounds, such as:

    N-(9H-fluoren-3-ylcarbamoyl)benzamide: Similar structure but lacks the thioyl group.

    N-(9H-fluoren-3-ylcarbamothioyl)aniline: Similar structure but with an aniline moiety instead of benzamide.

    N-(9H-fluoren-3-ylcarbamothioyl)phenylacetamide: Similar structure but with a phenylacetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies and applications of this compound are likely to uncover new insights and opportunities in science and industry.

Properties

IUPAC Name

N-(9H-fluoren-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-20(14-6-2-1-3-7-14)23-21(25)22-17-11-10-16-12-15-8-4-5-9-18(15)19(16)13-17/h1-11,13H,12H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUQGMLAONEGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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